N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide
Description
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a 5-(4-chlorophenyl)isoxazole core linked via a methyl group to a picolinamide moiety. The isoxazole ring is substituted at position 5 with a 4-chlorophenyl group, while the picolinamide group introduces a pyridine-2-carboxamide functionality.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-6-4-11(5-7-12)15-9-13(20-22-15)10-19-16(21)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWRNGYRISCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs eco-friendly and cost-effective synthetic strategies. Microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The compound may also interact with DNA or proteins, disrupting cellular functions and leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on substituent effects, synthetic routes, and molecular similarities.
Picolinamide Derivatives ()
Compounds such as 4-(4-aminophenoxy)-N-methylpicolinamide and 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide share the picolinamide backbone but differ in their substitution patterns:
- Substituent Position: These derivatives feature phenoxy groups at the pyridine ring’s 4-position, whereas the target compound positions the isoxazole-chlorophenyl system at the methyl-linked picolinamide.
- Synthesis: The synthesis of these analogs involves nucleophilic aromatic substitution (e.g., reacting 4-chloro-N-methylpicolinamide with phenolic derivatives under reflux conditions) . Similar methods may apply to the target compound, though the isoxazole component would require additional steps for isoxazole ring formation.
Isoxazole Sulfonamide and Amide Derivatives ()
Compounds such as 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (similarity score: 0.94) and 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (similarity score: 0.91) share the isoxazole core but differ in functional groups:
- Functional Groups : These analogs replace the picolinamide with sulfonamide or chloroacetamide groups. The sulfonamide linkage may enhance hydrogen-bonding interactions compared to the methyl-picolinamide bridge in the target compound.
- Chlorine Substitution : The 4-chlorophenyl group in the target compound contrasts with chloroalkyl chains (e.g., -CH2Cl, -CH2CH2Cl) in these analogs, which could influence solubility and steric effects .
Table 1: Structural Comparison of Key Analogs
Chlorinated Aromatic Systems ()
3-Chloro-N-phenyl-phthalimide highlights the role of chlorine in aromatic systems. While its phthalimide core differs from the target’s isoxazole-picolinamide system, the 4-chlorophenyl group in the target compound may similarly enhance electronic effects (e.g., electron-withdrawing) and influence reactivity or binding interactions .
Key Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step processes, combining isoxazole ring formation (e.g., via cycloaddition) with picolinamide coupling, as seen in analogous routes .
- Chlorine Positioning : The 4-chlorophenyl group on the isoxazole may optimize steric and electronic properties, similar to chloro-substituted phthalimides in polymer chemistry .
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound is an isoxazole derivative that exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in several diseases.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain signaling.
- Interaction with Ion Channels and Receptors : It can modulate the activity of ion channels and neurotransmitter receptors, influencing neuronal signaling pathways.
- Antiviral Activity : Research indicates that the compound may interfere with viral replication processes, making it a potential candidate for treating viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Properties : A study demonstrated that this compound induced apoptosis in multiple cancer cell lines. The compound was effective at low micromolar concentrations, showing promise as a potential anticancer agent .
- Antiviral Activity : In vitro studies indicated that the compound exhibited significant antiviral activity against human adenovirus (HAdV). It was found to target the viral DNA replication process, suggesting its potential use in treating HAdV infections .
- Inflammatory Disorders : Research has shown that this compound effectively alleviates symptoms in models of inflammatory bowel disease by inhibiting necroptosis pathways, which are critical in inflammatory responses .
Future Directions
Given its diverse biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and long-term efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.
- Clinical Trials : To evaluate safety and efficacy in human subjects for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
